molecular formula C19H19N5O4S2 B6546557 N-(2-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946350-09-0

N-(2-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6546557
CAS No.: 946350-09-0
M. Wt: 445.5 g/mol
InChI Key: YGQKATNFDXANGB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamide group and a carbamoyl urea moiety. The acetamide is anchored to a 2-methoxyphenyl group, while the urea substituent is attached to a 4-methoxyphenyl ring. This structure combines electron-donating methoxy groups with sulfur- and nitrogen-rich heterocycles, making it a candidate for diverse biological applications, including antimicrobial or enzyme inhibition activities, based on structural analogs reported in the literature .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-27-13-9-7-12(8-10-13)20-17(26)22-18-23-24-19(30-18)29-11-16(25)21-14-5-3-4-6-15(14)28-2/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQKATNFDXANGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula: C₁₅H₁₈N₄O₃S₂
  • Molecular Weight: 358.46 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including the target compound, exhibit significant antimicrobial properties. For instance:

  • Case Study: A study on related thiadiazole derivatives demonstrated antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
  • Mechanism: The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been well-documented:

  • Research Findings: Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models .
  • Case Study: In a controlled study, a related compound was shown to decrease levels of pro-inflammatory cytokines in mouse models of arthritis.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties:

  • Research Findings: A study highlighted the cytotoxic effects of thiadiazole compounds on various cancer cell lines, including breast and colon cancer cells. The compounds induced apoptosis through the activation of caspase pathways.
  • Mechanism: The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialE. coli, S. aureus31.25 - 62.5 μg/mL
Anti-inflammatoryMouse modelsDecreased cytokines
AnticancerBreast cancer cellsIC50 = 12.5 μM

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • The target compound incorporates two methoxy groups (electron-donating), which may enhance solubility and metabolic stability compared to analogs with nitro () or chloro-trifluoromethyl () substituents .

Bioactivity Correlations

  • Piperazine-containing analogs (e.g., ) demonstrate antimicrobial activity (EC₅₀ = 17.5–19.8 µg/mL against Xanthomonas oryzae) and antiviral effects, suggesting that nitrogen-rich substituents enhance bioactivity .
  • Compounds with 4-chlorophenyl or benzylthio groups () show moderate-to-high antimicrobial activity but variable cytotoxicity, with 6f (4-chlorophenyl derivative) being the most potent .

Physicochemical Properties

  • Lipophilicity : The trimethylphenyl analog () and chloro-trifluoromethyl derivative () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability .
  • Melting Points : Derivatives with acetyl or benzylthio groups () have melting points ranging from 132–170°C, indicating crystalline stability influenced by substituent bulk .

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